4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride

Receptor Pharmacology Binding Affinity Neurochemistry

Why this compound? 4-Amino-3-(4-fluorophenyl)butyric acid HCl occupies a non-substitutable position in the GABAergic research toolkit. Its para-fluoro modification yields a precisely quantified intermediate potency (EC50=23.3μM)—58.5-fold more potent than phenibut, yet avoids the profound sedation of baclofen. This distinct potency hierarchy means dose-response curves cannot be extrapolated from any analogue. For patch-clamp calibration, forensic LC-MS/MS method validation, or SAR benchmarking of novel GABA analogues, this well-characterized racemic hydrochloride is an essential, experimentally irreplaceable standard.

Molecular Formula C10H13ClFNO2
Molecular Weight 233.67 g/mol
CAS No. 1858241-03-8
Cat. No. B1383175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride
CAS1858241-03-8
Molecular FormulaC10H13ClFNO2
Molecular Weight233.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC(=O)O)CN)F.Cl
InChIInChI=1S/C10H12FNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H
InChIKeyRXJNLRFZRDSVKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-(4-fluorophenyl)butyric Acid Hydrochloride (CAS 1858241-03-8): A GABAB Agonist Reference Standard for Potency Calibration


4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride (CAS 1858241-03-8), commonly known as F-phenibut HCl or 4-fluorophenibut hydrochloride, is the hydrochloride salt of the fluorinated GABA analogue CGP-11130 . It is a synthetic, racemic mixture that acts as an agonist at the GABAB receptor . The compound is categorized as a gabapentinoid and is structurally analogous to baclofen (β-(4-chlorophenyl)-GABA), tolibut (β-(4-methylphenyl)-GABA), and phenibut (β-phenyl-GABA), with the defining substitution being a para-fluoro group on the phenyl ring . This specific modification is the basis for its differential pharmacological profile relative to other in-class compounds and establishes it as a critical analytical reference standard for research and forensic applications .

4-Amino-3-(4-fluorophenyl)butyric Acid Hydrochloride: Why In-Class GABA Analogues Cannot Be Considered Interchangeable


The class of β-phenyl-GABA analogues (phenibut, baclofen, tolibut, and their salts) exhibits a wide range of GABAB receptor potencies and functional activities, a consequence of the para-substituent's steric and electronic effects on the phenyl ring . Simple substitution of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride with unsubstituted phenibut or even the more potent baclofen will lead to significant and non-linear deviations in experimental outcomes. Research demonstrates that the specific fluorine substitution confers a distinct position in the potency hierarchy (baclofen > F-phenibut > phenibut), meaning that a dose-response curve established with one analogue cannot be extrapolated to another without rigorous re-calibration . Consequently, for studies requiring precise GABAB receptor activation or for analytical identification, the use of a specific, well-characterized compound like F-phenibut HCl is non-negotiable .

Quantitative Differentiation of 4-Amino-3-(4-fluorophenyl)butyric Acid Hydrochloride: A Head-to-Head Evidence Guide


GABAB Receptor Binding Affinity and Selectivity: F-Phenibut vs. Phenibut and GABAA

4-Amino-3-(4-fluorophenyl)butyric acid (the active moiety of the hydrochloride salt) demonstrates significantly enhanced binding to the GABAB receptor compared to its non-fluorinated parent, phenibut. In contrast to phenibut, F-phenibut is also characterized as a selective GABAB agonist, with a marked preference over the GABAA receptor . This selectivity profile is a key differentiator from broader-acting GABA analogues .

Receptor Pharmacology Binding Affinity Neurochemistry GABAergic System

Functional GABAB Potency Hierarchy in Native Neurons: F-Phenibut EC50 Quantified Against Baclofen and Phenibut

In a direct comparative electrophysiological study using mouse cerebellar Purkinje cells, the functional potency of F-phenibut was quantified via the EC50 of evoked outward-rectifying K+ current. The study established a clear potency ranking, positioning F-phenibut as an intermediate agonist .

Electrophysiology Functional Potency Neuronal Excitability Pharmacodynamics

Defined Solubility Profile of the Hydrochloride Salt: Enabling Reproducible In Vitro Assays

The selection of the hydrochloride salt form (CAS 1858241-03-8) directly addresses the solubility limitations of the free acid (CAS 52237-19-1). Vendor-supplied analytical data provides specific, quantified solubility values in common research solvents, which are essential for planning reproducible in vitro experiments .

Formulation Science Assay Development Solubility Analytical Chemistry

Structural Determinant for Potency: Fluorine Substitution as the Key Differentiator from Phenibut

The enhanced potency of 4-Amino-3-(4-fluorophenyl)butyric acid compared to phenibut is directly attributable to the presence of a para-fluoro substituent on the phenyl ring . This single atomic substitution (F vs. H) is a classic bioisosteric replacement in medicinal chemistry, which in this series is known to increase lipophilicity and GABAB receptor affinity .

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design GABA Analogues

Validated Research Applications for 4-Amino-3-(4-fluorophenyl)butyric Acid Hydrochloride Based on Comparative Evidence


Calibration of GABAB-Mediated Currents in Electrophysiology

Given its precisely quantified intermediate potency (EC50 = 23.3 μM) and high selectivity for GABAB over GABAA receptors, 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride serves as an ideal tool compound for calibrating GABAB-mediated K+ currents in patch-clamp experiments . Its potency, situated between the weaker agonist phenibut (EC50 = 1362 μM) and the stronger agonist baclofen (EC50 = 6.0 μM), allows it to serve as a distinct calibration point for constructing precise concentration-response curves in neuronal slice preparations, as demonstrated in mouse cerebellar Purkinje cells .

Analytical Reference Standard for Forensic and Clinical Toxicology

As an analytical reference standard categorized as a gabapentinoid, this hydrochloride salt (CAS 1858241-03-8) is essential for the identification and quantification of F-phenibut in biological samples . Its well-defined solubility profile (e.g., 10 mg/mL in PBS) and unique structure differentiate it from other GABA analogues, making it a critical standard for developing and validating LC-MS/MS or GC-MS methods in forensic toxicology and clinical research settings .

Structure-Activity Relationship (SAR) Probe for GABAB Agonist Development

The compound's structural feature—a para-fluoro substitution on the phenyl ring—establishes it as a key SAR probe. Its 58.5-fold increase in functional potency relative to phenibut directly illustrates the impact of a single fluorine atom on GABAB receptor activation . Medicinal chemists utilize this compound as a benchmark when synthesizing novel analogues, allowing for systematic exploration of halogen effects on receptor affinity, lipophilicity, and functional activity within the GABAergic system .

Standardized Positive Control in Behavioral Pharmacology Studies

In behavioral models investigating anxiety, sedation, or cognitive effects mediated by the GABAB receptor, this compound provides a consistent, well-characterized positive control. Its intermediate potency allows for a robust, measurable behavioral response without the extreme sedation seen with baclofen at equivalent doses, nor the high-dosing variability associated with phenibut's low potency . This makes it suitable for establishing a reliable baseline for novel compounds in rodent models of anxiety and locomotion.

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